![molecular formula C15H11NO B2505247 3-(2-Quinolinyl)benzenol CAS No. 87741-93-3](/img/structure/B2505247.png)
3-(2-Quinolinyl)benzenol
Overview
Description
Synthesis Analysis
Quinoline is one of the most common nitrogen-containing heterocycles. Its derivatives have been synthesized using various methods, including classical methods and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline .Molecular Structure Analysis
The molecular formula of 3-(2-Quinolinyl)benzenol is C15H11NO. It is a chemical compound with a unique molecular structure.Chemical Reactions Analysis
Quinoline derivatives have been synthesized using various methods, including classical methods and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline .Scientific Research Applications
- Antimicrobial Properties : Quinoline-2-ol derivatives exhibit antimicrobial effects against bacteria, fungi, and parasites. Researchers explore their potential as novel antibiotics and antifungal agents .
- Anticancer Activity : Some quinoline-2-ol derivatives demonstrate promising anticancer properties by inhibiting specific enzymes or signaling pathways. These compounds are under investigation for cancer therapy .
- Neuroprotective Effects : Quinoline-2-ol derivatives may protect neurons from oxidative stress and neurodegenerative diseases. Their ability to modulate neurotransmitter receptors makes them intriguing candidates for neuroprotection .
Synthetic Organic Chemistry
Quinoline-2-ol serves as a versatile building block in organic synthesis:
- Functionalization Reactions : Researchers exploit quinoline-2-ol’s reactivity to introduce various functional groups. These reactions enable the synthesis of complex molecules for drug discovery and materials science .
- Catalysis : Quinoline-2-ol derivatives act as ligands in transition metal-catalyzed reactions. Their coordination chemistry facilitates efficient transformations in organic synthesis .
Industrial Chemistry
In industrial applications, quinoline-2-ol contributes to:
- Corrosion Inhibition : Quinoline-2-ol derivatives serve as corrosion inhibitors for metals. They form protective layers on metal surfaces, preventing degradation in aggressive environments .
- Dye Synthesis : Quinoline-2-ol-based dyes find use in textile, ink, and paint industries due to their vivid colors and stability .
Environmental Chemistry
Quinoline-2-ol’s green and sustainable aspects are gaining prominence:
- Photocatalysis : Researchers explore quinoline-2-ol derivatives as photocatalysts for organic transformations. Under UV radiation, they facilitate reactions with reduced environmental impact .
- Ionic Liquids : Quinoline-2-ol-based ionic liquids offer greener alternatives for solvent systems in chemical processes .
Sorption Studies
Understanding the sorption behavior of quinoline-2-ol is essential for environmental remediation:
- Sorption Mechanisms : Researchers investigate how quinoline-2-ol interacts with soil, sediments, and water. This knowledge informs pollutant removal strategies .
Biological Studies
Quinoline-2-ol’s interactions with biomolecules are of interest:
properties
IUPAC Name |
3-quinolin-2-ylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)16-15/h1-10,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOWBAQAYCVXOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Quinolinyl)benzenol |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.